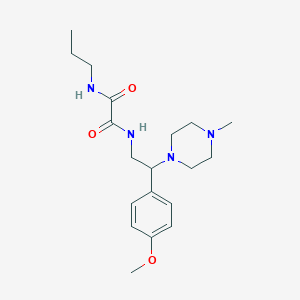
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential in treating various medical conditions. MP-10 is a selective agonist of the μ-opioid receptor, which is primarily responsible for the analgesic effects of opioids.
Scientific Research Applications
Arylpiperazine Derivatives as Serotonin Ligands
Arylpiperazine derivatives, including those structurally related to N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, have been studied for their high affinity as ligands for serotonin (5-HT) receptors. These compounds demonstrate significant interactions with 5-HT1A serotonin receptors, with modifications in the aryl portion and piperazine 4-substituent influencing their binding affinity. Derivatives have been developed with the aim of enhancing affinity for 5-HT1A sites while decreasing affinity for 5-HT1B sites, indicating their potential for targeted pharmacological applications (Glennon, Naiman, Lyon, & Titeler, 1988).
Role of Linkers in Ligand Affinity
The role of linkers between the triazine moiety and an aromatic substituent in derivatives similar to this compound has been explored for their affinity to the human serotonin 5-HT6 receptor. The introduction of different linkers, such as ethyl, ethenyl, or oxyalkyl chains, can significantly impact the compounds' affinity for 5-HT6R, demonstrating the importance of structural modifications in designing receptor-specific ligands (Łażewska et al., 2019).
Anticonvulsant and Antidepressant Properties
Research on arylpiperazine derivatives has also revealed their potential as hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs. These compounds exhibit broad-spectrum activity across various preclinical seizure models, highlighting their potential for the development of new antiepileptic and possibly antidepressant medications (Kamiński et al., 2015).
ABCB1 Inhibitors
Arylpiperazine derivatives have been investigated for their ability to inhibit ABCB1 activity, a critical factor in drug resistance. By linking the 2-[(3-methoxyphenylethyl)phenoxy] moiety to different basic nuclei, compounds with potent inhibitory activity on ABCB1 have been developed, underscoring the therapeutic potential of arylpiperazine derivatives in overcoming drug resistance (Colabufo et al., 2008).
properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-4-9-20-18(24)19(25)21-14-17(23-12-10-22(2)11-13-23)15-5-7-16(26-3)8-6-15/h5-8,17H,4,9-14H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEWNVOFSDUUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)OC)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)
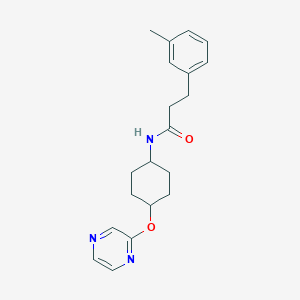

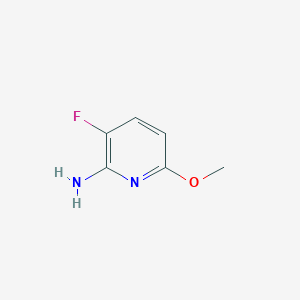
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2972146.png)

![N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2972148.png)

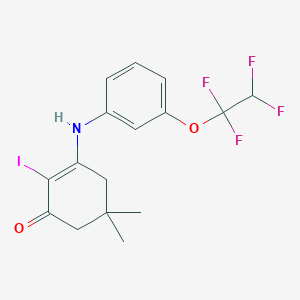
![7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972151.png)
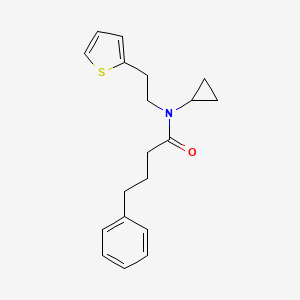
![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2972154.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2972155.png)
![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2972156.png)